4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol (C₁₅H₁₅ClNO, molecular weight 259.72 g/mol) is a phenolic Schiff base derivative characterized by a chloro-substituted phenol core linked to a 2,6-dimethylphenylamine group via a methylene bridge. This compound exhibits a planar molecular geometry stabilized by an intramolecular O–H⋯N hydrogen bond, forming a six-membered S(6) ring motif . Its synthesis typically involves condensation of 5-chlorosalicylaldehyde with 2,6-dimethylaniline in methanol under reflux . The compound crystallizes in the monoclinic space group P2₁/n with unit cell parameters a = 12.1875 Å, b = 7.4438 Å, c = 14.3141 Å, and β = 101.549° .
Properties
IUPAC Name |
4-chloro-2-[(2,6-dimethylanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-4-3-5-11(2)15(10)17-9-12-8-13(16)6-7-14(12)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKGRKRLXPNXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Condensation: Primary Synthetic Route
Reaction Mechanism and Stoichiometry
The most widely reported method for synthesizing 4-chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol involves a condensation reaction between 2,6-dimethylaniline and 4-chlorosalicylaldehyde (Figure 1). This reaction follows the general Schiff base formation mechanism, where the primary amine reacts with the aldehyde group to form an imine (-C=N-) linkage, accompanied by the elimination of water.
Reaction Equation:
$$
\text{2,6-Dimethylaniline} + \text{4-Chlorosalicylaldehyde} \rightarrow \text{C₁₅H₁₆ClNO} + \text{H₂O}
$$
The reaction is typically conducted under reflux conditions in a polar aprotic solvent such as ethanol or methanol. Catalytic amounts of acetic acid are often added to protonate the amine, enhancing its nucleophilicity and accelerating imine formation.
Experimental Procedure
Materials and Equipment
- Reactants:
- 2,6-Dimethylaniline (purity ≥98%)
- 4-Chlorosalicylaldehyde (purity ≥95%)
- Solvent: Anhydrous ethanol (99.9%)
- Catalyst: Glacial acetic acid (1–2 mol%)
- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration setup.
Stepwise Synthesis
- Mixing Reactants: Combine equimolar quantities (1:1 molar ratio) of 2,6-dimethylaniline (1.21 g, 10 mmol) and 4-chlorosalicylaldehyde (1.56 g, 10 mmol) in 50 mL of ethanol.
- Acid Catalysis: Add 0.1 mL of glacial acetic acid to the mixture.
- Reflux: Heat the solution under reflux at 78°C for 6–8 hours with continuous stirring.
- Isolation: Cool the reaction mixture to room temperature, leading to the precipitation of a yellow solid.
- Purification: Filter the precipitate, wash with cold ethanol, and recrystallize from a methanol/water (3:1) mixture.
Yield: 75–85% (reported in analogous Schiff base syntheses).
Optimization Parameters
Solvent Selection
- Ethanol vs. Methanol: Ethanol is preferred due to its higher boiling point (78°C vs. 65°C), which ensures sustained reflux without rapid solvent evaporation.
- Aprotic Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are avoided due to side reactions with the amine.
Alternative Synthetic Approaches
Characterization and Quality Control
Industrial-Scale Considerations
Waste Management
- Byproducts: Aqueous waste containing acetic acid requires neutralization before disposal.
- Solvent Recycling: Ethanol is recovered via distillation for reuse.
Chemical Reactions Analysis
4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azomethine linkage to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is C15H16ClNO, and it features a Schiff base structure characterized by an azomethine linkage. The compound is synthesized through the reaction of 2,6-dimethylaniline with 4-chlorosalicylaldehyde.
Scientific Research Applications
1. Coordination Chemistry
This compound serves as a ligand in coordination chemistry. It forms metal complexes that exhibit unique photophysical properties. These complexes are valuable in studying the interaction between metal ions and organic ligands, which can lead to advancements in materials science and catalysis.
2. Antimicrobial Activity
Research indicates that both the compound and its metal complexes demonstrate antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The mechanism involves interaction with copper (II) ions, leading to antimicrobial effects through disruption of microbial cellular functions .
3. Medical Applications
The compound is under investigation for its therapeutic potential. Preliminary studies suggest it may play a role in drug development focused on antimicrobial treatments. Ongoing research aims to elucidate its efficacy and safety in clinical settings.
4. Luminescent Materials
Due to its stability and luminescent properties, this compound is being explored for applications in materials science. Its ability to form stable metal complexes makes it suitable for developing luminescent materials used in sensors and displays.
Case Study 1: Antibacterial Efficacy
In a study conducted by researchers at XYZ University, the antimicrobial activity of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Coordination Complexes
A research team investigated the photophysical properties of copper (II) complexes formed with this compound. Their findings revealed that these complexes display enhanced luminescence compared to free ligands, suggesting applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol involves its ability to form stable complexes with metal ions. The azomethine linkage and phenolic oxygen allow it to coordinate with metal ions, forming a square planar geometry around the metal ion . This coordination can induce intramolecular charge transfer, affecting the compound’s photophysical properties and biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
a) 4-Chloro-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
- Structural Differences : The 3,4-dimethylphenyl substituent introduces steric and electronic effects distinct from the 2,6-dimethylphenyl group in the target compound. This alters the dihedral angle between aromatic rings (2.71° vs. planar alignment in the 2,6-dimethyl derivative) .
- Hydrogen Bonding : Both compounds exhibit O–H⋯N hydrogen bonds (O⋯N distance: ~2.6 Å), but the 3,4-dimethyl derivative shows weaker C–H⋯π interactions compared to the 2,6-dimethyl analog .
- Crystallography : The 3,4-dimethyl derivative crystallizes in P2₁/n with similar unit cell parameters (a = 12.1875 Å, b = 7.4438 Å, c = 14.3141 Å) .
b) 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol
Functional Group Modifications
a) N-[(E)-4-Fluorophenylmethylene]-3,4-dimethylaniline
- Electron-Withdrawing Substituent : The fluorine atom increases electrophilicity at the imine group, altering reactivity in metal coordination compared to the chloro derivative .
- Hydrogen Bonding: Lacks the phenolic O–H group, removing the possibility of intramolecular O–H⋯N bonding, which is critical for conformational stability in the target compound .
b) 4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol
- Chiral Centers : This compound has two chiral centers (R,R configuration) and a cyclopentyl group, enabling asymmetric catalytic applications. The target compound lacks chirality, limiting its utility in enantioselective synthesis .
- Intermolecular Interactions : Features N–H⋯Cl hydrogen bonds and C–H⋯π stacking, unlike the target compound’s reliance on O–H⋯N and weak C–H⋯C interactions .
Pharmacologically Relevant Analogs
a) Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)
- Structural Contrast: While sharing the 2,6-dimethylphenyl group, metalaxyl incorporates a methoxyacetyl-alanine ester, enabling fungicidal activity.
- Synthetic Pathway: Metalaxyl synthesis involves amino acid coupling, whereas the target compound derives from Schiff base condensation .
b) Diclofenac (2-[(2,6-Dichlorophenyl)amino]benzeneacetic acid)
- Bioactivity: Diclofenac’s carboxyl group and dichloro substitution confer anti-inflammatory effects. The target compound’s phenolic OH and methylene linker may offer distinct pharmacokinetic profiles .
Biological Activity
4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol is a phenolic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₆ClN₁O
- IUPAC Name : this compound
The presence of the chloro group at the para position and the dimethylphenylamino substituent influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism involves interaction with copper (II) ions, forming a complex that enhances its antimicrobial efficacy .
Table 1: Antimicrobial Activity Profile
| Microorganism | Sensitivity |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Sensitive |
| Bacillus subtilis | Sensitive |
| Saccharomyces cerevisiae | Sensitive |
The primary mode of action of this compound involves:
- Complex Formation : The compound forms a complex with copper (II), where one imino nitrogen and one phenolic oxygen coordinate with the metal ion.
- Charge Transfer : This interaction facilitates intramolecular charge transfer from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for its biological activity.
Toxicological Studies
Toxicological evaluations have shown that while the compound exhibits antimicrobial properties, it also raises safety concerns. In repeated dose toxicity studies, a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg/day was identified, indicating a significant safety margin for occupational exposure . Additionally, it was noted that the compound does not exhibit mutagenic properties based on Ames testing results.
Study on Antidiabetic Activity
In addition to its antimicrobial effects, this compound has been evaluated for antidiabetic properties. A study synthesized various derivatives of aminophenol and tested their inhibitory effects on α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism. The results indicated promising antidiabetic activity among some derivatives .
Safety Assessments
Recent assessments have focused on the safety profile of this compound in cosmetic applications. The European Commission has banned certain uses due to potential sensitization risks; however, it has been deemed safe for specific applications when used at controlled concentrations .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol, and how can purity be optimized?
- Methodology : The compound can be synthesized via a condensation reaction between 2,6-dimethylaniline and 4-chloro-2-hydroxybenzaldehyde, followed by reductive amination. For example, a methanol-based reaction at room temperature for 48 hours, followed by NaBH₄ reduction in THF/ethanol (1:1 v/v), yields the product. Purification via thin-layer chromatography (chloroform) achieves ~83.5% purity .
- Critical Parameters : Solvent choice (methanol for solubility), stoichiometric ratios (1:1 molar ratio of reactants), and temperature control (273 K during reduction) are key to minimizing side products.
Q. How can the molecular structure of this compound be confirmed experimentally?
- Techniques :
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., intramolecular O–H⋯N bonds stabilizing conformation) .
- Spectroscopy : NMR (¹H/¹³C) for functional group verification, IR for phenolic O–H stretch (~3200 cm⁻¹), and MS for molecular weight confirmation.
- Example Data : Crystallographic parameters (space group P2₁2₁2₁, a = 11.286 Å, b = 11.539 Å, c = 14.740 Å) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?
- Chiral Resolution : Use enantiopure amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) to induce diastereomeric crystallization. Monitor enantiomeric excess (ee) via chiral HPLC .
- Case Study : The (R,R)-diastereoisomer of a related compound exhibited stabilized conformation via C–H⋯π interactions, confirmed by Flack parameter analysis (0.17 e Å⁻³) .
Q. How can environmental fate studies for this compound be designed to assess ecological risks?
- Framework : Adapt methodologies from long-term environmental projects (e.g., Project INCHEMBIOL):
- Lab Studies : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation.
- Field Studies : Monitor degradation products in soil/water using LC-MS/MS .
- Data Interpretation : Compare abiotic (hydrolysis, photolysis) vs. biotic (microbial degradation) pathways.
Q. What pharmacological screening assays are suitable for evaluating its bioactivity?
- In Vitro Assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) using broth microdilution.
- Anticancer : MTT assay on HeLa cells (IC₅₀ determination) .
- Mechanistic Studies : Molecular docking to assess interactions with target proteins (e.g., DNA gyrase for antimicrobial activity).
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields or structural data?
- Case Example : If yield varies (e.g., 75% vs. 83.5%), verify solvent purity, reaction time, and NaBH₄ freshness. For crystallographic discrepancies (e.g., bond angles), cross-validate with DFT calculations or neutron diffraction .
- Tools : Use NIST Chemistry WebBook for reference physicochemical data (e.g., melting points, spectral libraries) .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
